molecular formula C20H17ClFNO3 B11156170 6-chloro-9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11156170
M. Wt: 373.8 g/mol
InChI Key: REGYSSBPYKXJIX-UHFFFAOYSA-N
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Description

6-chloro-9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chromeno[8,7-e][1,3]oxazin-2-one core, which is further substituted with chloro, fluorobenzyl, and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin-2-one core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone derivatives and amines.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Addition of the 2-fluorobenzyl group: This step often involves a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorobenzyl positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorobenzyl group in 6-chloro-9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.

Properties

Molecular Formula

C20H17ClFNO3

Molecular Weight

373.8 g/mol

IUPAC Name

6-chloro-9-[(2-fluorophenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H17ClFNO3/c1-11-12(2)20(24)26-18-14(11)7-16(21)19-15(18)9-23(10-25-19)8-13-5-3-4-6-17(13)22/h3-7H,8-10H2,1-2H3

InChI Key

REGYSSBPYKXJIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=CC=C4F)C

Origin of Product

United States

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